1,3-Hexanediol

Catalog No.
S706228
CAS No.
21531-91-9
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Hexanediol

CAS Number

21531-91-9

Product Name

1,3-Hexanediol

IUPAC Name

hexane-1,3-diol

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3

InChI Key

AVIYEYCFMVPYST-UHFFFAOYSA-N

SMILES

CCCC(CCO)O

Canonical SMILES

CCCC(CCO)O

1,3-Hexanediol (CAS 21531-91-9) is a specialized mid-chain aliphatic diol characterized by the asymmetric positioning of its hydroxyl groups at the C1 (primary) and C3 (secondary) positions [1]. Unlike its widely utilized linear counterpart, 1,6-hexanediol, 1,3-hexanediol is a clear liquid at standard ambient temperatures with a boiling point of approximately 221–228°C, offering immediate processability without the need for pre-melting[2]. For industrial and scientific procurement, this compound provides a precise balance of amphiphilicity (logP ~0.5) and differential hydroxyl reactivity [1]. It serves as a critical building block in applications where standard terminal or vicinal diols fail to deliver the required stereochemical control, particularly in the synthesis of chiral pharmaceutical intermediates, cyclic acetals, and customized polyurethane elastomers [3].

Substituting 1,3-hexanediol with common isomers like 1,6-hexanediol or 1,2-hexanediol fundamentally alters reaction kinetics, stereochemistry, and physical handling [1]. 1,6-Hexanediol is an achiral, symmetric primary diol that drives rapid, uniform polymerization and high crystallinity in polyesters and polyurethanes; in contrast, the primary-secondary hydroxyl asymmetry of 1,3-hexanediol introduces controlled reaction delays and disrupts polymer crystallinity [2]. Furthermore, 1,2-hexanediol acts primarily as a terminal vicinal humectant and forms five-membered dioxolanes rather than the stable six-membered 1,3-dioxane rings required for specific pharmaceutical intermediates [1]. Finally, substituting with the heavily utilized 2-ethyl-1,3-hexanediol (CAS 94-96-2) introduces a bulky ethyl branch that drastically shifts steric hindrance and hydrophobicity, making exact isomer selection critical for reproducible asymmetric synthesis and targeted material properties [3].

Differential Hydroxyl Reactivity in Polymer Synthesis

1,3-Hexanediol features one primary and one secondary hydroxyl group, resulting in asymmetric reaction kinetics with isocyanates. In contrast, the industry-standard 1,6-hexanediol provides symmetric primary hydroxyl reactivity, leading to rapid, uniform cross-linking [1].

Evidence DimensionHydroxyl reactivity profile
Target Compound DataAsymmetric (primary + secondary -OH)
Comparator Or Baseline1,6-Hexanediol (Symmetric primary -OH)
Quantified DifferenceStaggered reaction kinetics vs. uniform rapid reaction
ConditionsPolyurethane chain extension and cross-linking reactions

The differential reactivity allows formulators to control curing rates and reduce hard-segment crystallinity in specialized polyurethane elastomers.

Stereochemical Utility in Asymmetric Synthesis

Unlike linear terminal diols, 1,3-hexanediol possesses a stereogenic center at the C3 carbon, allowing it to exist as distinct enantiomers. 1,6-Hexanediol is completely achiral and cannot be used to direct stereochemistry in downstream derivatives [1].

Evidence DimensionStereogenic center availability
Target Compound Data1 Chiral center at C3
Comparator Or Baseline1,6-Hexanediol (0 Chiral centers)
Quantified DifferenceAbsolute stereochemical control vs. achiral baseline
ConditionsSynthesis of chiral 1,3-dioxanes and pharmaceutical intermediates

Enables the synthesis of enantiomerically pure compounds and chiral auxiliaries that are chemically impossible to access using linear achiral diols.

Ambient Processability and Thermal Behavior

1,3-Hexanediol remains a liquid at standard room temperature with an estimated melting point below 27°C and a boiling point of 221–228°C. In direct contrast, 1,6-hexanediol is a solid at room temperature with a melting point of approximately 42°C, requiring thermal energy for liquefaction prior to use [1].

Evidence DimensionPhysical state and melting point
Target Compound DataLiquid at 20°C (MP < 27°C)
Comparator Or Baseline1,6-Hexanediol (Solid at 20°C, MP ~42°C)
Quantified Difference>15°C difference in melting point
ConditionsStandard ambient handling and storage

Eliminates the need for heated storage tanks and pre-melting steps in continuous liquid-feed manufacturing processes, lowering operational overhead.

Cyclic Acetal (1,3-Dioxane) Formation Capability

The 1,3-hydroxyl positioning of 1,3-hexanediol allows for the thermodynamically favorable formation of six-membered cyclic acetals (1,3-dioxanes) upon reaction with aldehydes or ketones. Vicinal diols like 1,2-hexanediol form five-membered 1,3-dioxolanes, while 1,6-hexanediol cannot effectively form stable monomeric rings due to the excessive chain length [1].

Evidence DimensionRing-closing thermodynamic stability
Target Compound DataForms 6-membered 1,3-dioxane rings
Comparator Or Baseline1,6-Hexanediol (Fails to form stable monomeric rings)
Quantified Difference6-membered vs. unstable/polymeric macrocycles
ConditionsAcetalization/ketalization protection reactions

Essential for synthesizing specific protected intermediates and cyclic building blocks in complex organic and pharmaceutical syntheses.

Chiral Building Block for Pharmaceutical Intermediates

Leveraging its C3 stereocenter, 1,3-hexanediol is procured for asymmetric synthesis to produce enantiomerically pure 1,3-dioxane derivatives and targeted active pharmaceutical ingredients (APIs), a pathway inaccessible when using achiral baseline diols [1].

Asymmetric Chain Extender in Polyurethane Elastomers

Formulators select 1,3-hexanediol over symmetric diols to exploit the differential reactivity of its primary and secondary hydroxyl groups. This allows for precise control over isocyanate curing kinetics and modifies the flexibility and crystallinity of the resulting polyurethane resins [2].

Precursor for Specialty Cyclic Acetals

1,3-Hexanediol is utilized to react with aldehydes or ketones to form stable six-membered ring protecting groups (1,3-dioxanes). This specific ring-closing chemistry is structurally impossible to achieve with 1,6-hexanediol, making it essential for complex multi-step organic syntheses [3].

XLogP3

0.5

Wikipedia

1,3-hexanediol

Dates

Last modified: 08-15-2023

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